[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine
CAS No.:
Cat. No.: VC15771550
Molecular Formula: C11H17N5
Molecular Weight: 219.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17N5 |
|---|---|
| Molecular Weight | 219.29 g/mol |
| IUPAC Name | 1-(1-ethylpyrazol-3-yl)-N-[(1-methylpyrazol-4-yl)methyl]methanamine |
| Standard InChI | InChI=1S/C11H17N5/c1-3-16-5-4-11(14-16)8-12-6-10-7-13-15(2)9-10/h4-5,7,9,12H,3,6,8H2,1-2H3 |
| Standard InChI Key | TZOWXOIPFOPJHR-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=CC(=N1)CNCC2=CN(N=C2)C |
Introduction
[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine is a novel organic compound featuring two distinct pyrazole moieties connected via a methylene bridge. This compound is notable for its potential applications in medicinal chemistry due to its unique structural characteristics. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, known for their diverse biological activities, including antimicrobial and antitumor properties .
Synthesis
The synthesis of [(1-ethyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine typically involves multi-step organic reactions. While specific details on the synthesis pathway are not readily available, optimizing reaction conditions such as temperature and solvent choice is crucial for achieving high purity and yield.
Biological Activity
Research indicates that [(1-ethyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine exhibits significant biological activity. Preliminary studies suggest that it may possess anti-inflammatory and anticancer properties, making it a candidate for further pharmacological exploration. Techniques such as surface plasmon resonance or molecular docking studies are employed to assess binding affinities and mechanisms of action.
Applications and Future Directions
The compound's unique structure and potential biological activities make it valuable for various applications in research and industry. It is being investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules. Further studies are needed to fully explore its therapeutic potential and safety profile.
Comparison with Similar Compounds
Several compounds share structural similarities with [(1-ethyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine. For example:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| [(1-methyl-1H-pyrazol-3-yl)methyl][(1-methyl-4-methyl-1H-pyrazol-5-yl)methyl]amine | Methyl substitutions instead of ethyl | Different substitution on the pyrazole rings |
| [(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-3-yl)methyl]amine | Different substitution pattern on one pyrazole ring | Ethyl substitutions on both pyrazoles |
| [(1-methyl-1H-pyrazole-5-yl)methyl][(2-(4-fluorophenyl)thiazol)methyl]amine | C_{15}H_{16}FN_{3}S | Incorporates thiazole moiety |
These comparisons highlight the diversity of pyrazole-based compounds and their potential applications in medicinal chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume